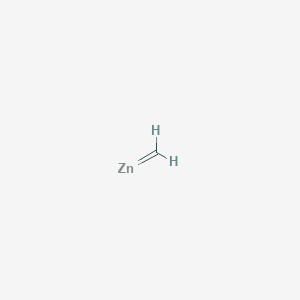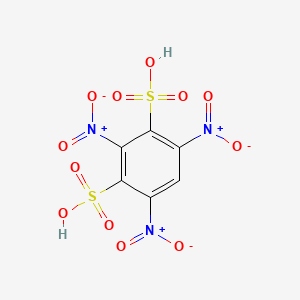![molecular formula C16H14N2O B14302940 6-Methoxy-9-phenyl-5H-pyrido[2,3-c]azepine CAS No. 112330-60-6](/img/structure/B14302940.png)
6-Methoxy-9-phenyl-5H-pyrido[2,3-c]azepine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methoxy-9-phenyl-5H-pyrido[2,3-c]azepine is a heterocyclic compound that belongs to the class of azepines. Azepines are seven-membered nitrogen-containing heterocycles that have significant importance in medicinal and pharmaceutical chemistry due to their diverse biological activities . This compound is characterized by a pyrido[2,3-c]azepine core with a methoxy group at the 6th position and a phenyl group at the 9th position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-9-phenyl-5H-pyrido[2,3-c]azepine can be achieved through various synthetic routes. One common method involves the [1,7]-electrocyclization of unsaturated azomethine ylides and azatriene anions . This reaction typically requires the use of lithiated allenes or alkynes and isothiocyanates as reagents. The reaction conditions often involve refluxing in xylene to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
6-Methoxy-9-phenyl-5H-pyrido[2,3-c]azepine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy and phenyl groups can participate in substitution reactions, where they can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
6-Methoxy-9-phenyl-5H-pyrido[2,3-c]azepine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 6-Methoxy-9-phenyl-5H-pyrido[2,3-c]azepine involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors, enzymes, or ion channels, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways are still under investigation, but studies suggest that it may influence signaling pathways involved in inflammation, cell proliferation, and apoptosis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrimido[1,2-a]azepine: This compound has a similar azepine core but differs in the substitution pattern and biological activities.
Benzodiazepines: These compounds also contain a seven-membered ring with nitrogen atoms and are well-known for their sedative and anxiolytic properties.
Oxazepines and Thiazepines: These compounds have oxygen or sulfur atoms in the ring, respectively, and exhibit different pharmacological activities.
Uniqueness
6-Methoxy-9-phenyl-5H-pyrido[2,3-c]azepine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy and phenyl groups enhances its potential as a versatile scaffold for drug development and other applications.
Eigenschaften
CAS-Nummer |
112330-60-6 |
|---|---|
Molekularformel |
C16H14N2O |
Molekulargewicht |
250.29 g/mol |
IUPAC-Name |
6-methoxy-9-phenyl-5H-pyrido[2,3-c]azepine |
InChI |
InChI=1S/C16H14N2O/c1-19-14-10-13-8-5-9-17-16(13)15(18-11-14)12-6-3-2-4-7-12/h2-9,11H,10H2,1H3 |
InChI-Schlüssel |
HEODBMGSKHKYPK-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CN=C(C2=C(C1)C=CC=N2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,2,3-Triazine, 4,5,6-tris[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]-](/img/structure/B14302857.png)

![6-(Methylsulfanyl)-1,4-dithiaspiro[4.5]decane](/img/structure/B14302864.png)

![2,2,5,5-Tetramethyl-1-[(2,2,5,5-tetramethylhexyl)peroxy]hexane](/img/structure/B14302867.png)



![6,6'-([1,1'-Biphenyl]-4,4'-diyl)bis(3,4-dihydro-2H-1-benzopyran)](/img/structure/B14302884.png)
![1-(Phenylsulfanyl)bicyclo[4.1.0]heptan-2-one](/img/structure/B14302900.png)


![[1-(4-Methoxyphenyl)piperidin-4-ylidene]propanedinitrile](/img/structure/B14302918.png)

